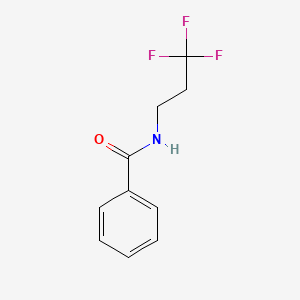

N-(3,3,3-trifluoropropyl)benzamide

Description

N-(3,3,3-Trifluoropropyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core linked to a 3,3,3-trifluoropropyl group. This compound has garnered attention in medicinal chemistry, particularly as an inhibitor of the Mycobacterium tuberculosis transcriptional repressor EthR (Ethionamide Resistance Regulator) . The trifluoropropyl moiety enhances metabolic stability and lipophilicity, which are critical for improving pharmacokinetic properties. Key applications include its role in overcoming ethionamide resistance in tuberculosis treatment .

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

N-(3,3,3-trifluoropropyl)benzamide |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-7-14-9(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |

InChI Key |

HGTGCLBXLPLRNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3,3-trifluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,3,3-trifluoropropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,3,3-trifluoropropyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoropropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

EthR Inhibitors with Thiazole Substituents

N-(3,3,3-Trifluoropropyl)benzamide derivatives with thiazole-based substituents on the benzamide ring exhibit potent EthR inhibition. Key examples include:

| Compound Name | Substituent | IC50 (μM) | EC50 (μM) | Ligand Efficiency (LE) | Solubility | PDB Code |

|---|---|---|---|---|---|---|

| 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 4) | 2-Methylthiazol-4-yl | 0.40 | 0.08 | 0.47 | Good | 4M3D |

| 4-(2-(Propylsulfonamidomethyl)thiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 5) | Propylsulfonamidomethylthiazole | N/A | N/A | N/A | Moderate | 4M3E |

- Compound 4 : This derivative demonstrates the highest ligand efficiency (LE = 0.47) in the series, attributed to optimal hydrophobic interactions with EthR’s binding pocket. Its 2-methylthiazole group enhances binding affinity, while the trifluoropropyl chain improves solubility .

- Compound 5 : The addition of a sulfonamidomethyl group reduces solubility but may enhance target residence time due to stronger hydrogen bonding .

Alkyne-Linked Sulfonamide Derivatives

4-(3-(Phenylsulfonamido)prop-1-ynyl)-N-(3,3,3-trifluoropropyl)benzamide (Compound 6) incorporates an alkyne linker and phenylsulfonamide group.

Fluorinated and Acetylated Derivatives

| Compound Name | Substituent | Molecular Formula | Key Properties |

|---|---|---|---|

| 2,3,4,5,6-Pentafluoro-N-(3,3,3-trifluoropropyl)benzamide | Pentafluoro | C10H5F8NO | High electronegativity; potential for enhanced membrane permeability |

| 4-Acetyl-N-(3,3,3-trifluoropropyl)benzamide | Acetyl | C12H12F3NO2 | Improved electron-withdrawing effects; may influence metabolic stability |

Non-Thiazole EthR Inhibitors

- It lacks the trifluoropropyl group but shows improved pharmacokinetics due to a pyridyl moiety .

Structural and Pharmacokinetic Trends

Role of Trifluoropropyl Group : The 3,3,3-trifluoropropyl chain consistently enhances metabolic stability across analogs by reducing cytochrome P450-mediated oxidation. It also contributes to moderate lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability .

Thiazole vs. Sulfonamide Substituents : Thiazole derivatives (e.g., Compound 4) generally exhibit higher ligand efficiency than sulfonamide-linked analogs, likely due to optimized π-π stacking in EthR’s hydrophobic pocket .

Biological Activity

N-(3,3,3-trifluoropropyl)benzamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biology. This article explores its biological activity, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and is characterized by the presence of a trifluoropropyl group attached to a benzamide structure. The trifluoropropyl moiety is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoropropyl group can enhance binding affinity and selectivity towards molecular targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes. It has been investigated for its potential role in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been explored for anti-inflammatory activities. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .

Research Findings

Several studies have assessed the biological activity of this compound:

- Study 1 : Investigated the compound's role as an enzyme inhibitor in biochemical assays. Results indicated significant inhibition of target enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Study 2 : Focused on the cytotoxic effects against human cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values indicating effective concentrations for inducing cell death .

- Study 3 : Evaluated anti-inflammatory properties through in vivo models. The results showed a reduction in inflammation markers and improved outcomes in models of induced inflammation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Significant inhibition of target enzymes with potential therapeutic implications. |

| Study 2 | Cytotoxicity | Induced apoptosis in cancer cell lines with specific IC50 values demonstrating effectiveness. |

| Study 3 | Anti-inflammatory | Reduced inflammation markers in vivo, highlighting therapeutic potential against inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.